molecular formula C10H9Cl2N2O2P B13058004 (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride

Cat. No.: B13058004
M. Wt: 291.07 g/mol
InChI Key: JOWSOMOYPWLFMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves several steps. One common method includes the reaction of 2-methylindolizine with phosphoryl chloride (POCl3) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Mechanism of Action

The mechanism of action of (2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function . This interaction can affect various biochemical pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

(2-Methylindolizin-3-yl)carbonylphosphoramidic dichloride can be compared with other similar compounds, such as:

  • (2-Methylindolizin-3-yl)carbonylphosphoramidic monofluoride
  • (2-Methylindolizin-3-yl)carbonylphosphoramidic dibromide
  • (2-Methylindolizin-3-yl)carbonylphosphoramidic diiodide

These compounds share similar structures but differ in their halogen substituents, which can lead to variations in their reactivity and applications . The unique properties of this compound, such as its specific reactivity and stability, make it particularly useful in certain research and industrial applications .

Properties

Molecular Formula

C10H9Cl2N2O2P

Molecular Weight

291.07 g/mol

IUPAC Name

N-dichlorophosphoryl-2-methylindolizine-3-carboxamide

InChI

InChI=1S/C10H9Cl2N2O2P/c1-7-6-8-4-2-3-5-14(8)9(7)10(15)13-17(11,12)16/h2-6H,1H3,(H,13,15,16)

InChI Key

JOWSOMOYPWLFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

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